3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biology and medicine, compounds containing oxadiazole rings are often investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, anticancer, and other biological activities. Research into the specific biological effects of this compound could reveal new drug candidates or lead compounds for further development.
Industry
In industry, such compounds may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. They can also be used as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary widely depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- 3-(2-fluorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(2-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-24-16-11-7-6-10-14(16)18-21-19(25-23-18)15-12-20-22-17(15)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZRUYVPIPBOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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